molecular formula C11H22O2Si B8637148 Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol

Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol

Cat. No.: B8637148
M. Wt: 214.38 g/mol
InChI Key: VRSPJPYUHXNQHT-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is a chiral compound with a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBDMS) protecting group and a hydroxyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in constructing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclopentene derivative.

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Chiral Induction: Chiral induction can be achieved using chiral catalysts or auxiliaries to ensure the correct stereochemistry at the 1R,4S positions.

Industrial Production Methods

Industrial production methods for such compounds would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the double bond in the cyclopentene ring.

    Substitution: The TBDMS protecting group can be removed using fluoride sources like TBAF (Tetrabutylammonium fluoride), allowing for further functionalization of the hydroxyl group.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: TBAF for deprotection

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Saturated cyclopentane derivatives

    Substitution: Free hydroxyl group derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of natural products and pharmaceuticals.

    Protecting Group Strategies: The TBDMS group is commonly used in multi-step organic synthesis to protect hydroxyl groups.

Biology

    Enzyme Studies: Used in studies involving enzyme-catalyzed reactions to understand stereochemistry and reaction mechanisms.

Medicine

    Drug Development: Potential intermediate in the synthesis of drug candidates with specific chiral centers.

Industry

    Material Science: Used in the synthesis of polymers and other materials requiring specific chiral centers.

Mechanism of Action

The mechanism of action for Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-4-Hydroxy-2-cyclopentenone: Lacks the TBDMS protecting group but has similar reactivity.

    (1R,4S)-4-Methoxy-2-cyclopentenol: Has a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of the TBDMS protecting group in Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol provides unique reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

(1R,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3/t9-,10+/m0/s1

InChI Key

VRSPJPYUHXNQHT-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](C=C1)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two hundred milligrams (0.78 mmol) of 3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene was dissolved in 1.0 milliliter of a methanol solution of 1 normal barium hydroxide, after which the resulting solution was heated under reflux for 15 minutes in an atmosphere of nitrogen. The methanol was then distilled off under reduced pressure, after which ethanol was added to precipitate a solid, which was filtered off. Ehtanol was then distilled off from the filtrate, after which the concentrated residue was extracted with ether after addition of water thereto. The resulting organic layer was then thoroughly washed in water, dried with anhydrous sodium sulfate and thereafter concentrated to obtain a crude product. The so obtained product was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1) to obtain 75 milligrams (0.35 mmol, 45%) of 3-t-butyldimethylsiloxy-5-hydroxycyclopent-1-ene.
Name
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
Quantity
0.78 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.